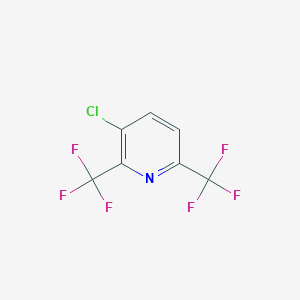
3-Chloro-2,6-bis(trifluoromethyl)pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Chloro-2,6-bis(trifluoromethyl)pyridine is an organic compound characterized by the presence of a pyridine ring substituted with chlorine and two trifluoromethyl groups. This compound is notable for its unique physicochemical properties, which make it valuable in various industrial and scientific applications. The presence of trifluoromethyl groups enhances its lipophilicity and electron-withdrawing capabilities, making it a key intermediate in the synthesis of agrochemicals and pharmaceuticals .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-2,6-bis(trifluoromethyl)pyridine typically involves the introduction of trifluoromethyl groups into a pyridine ring. One common method is the direct fluorination of a chlorinated pyridine precursor using a trifluoromethylating agent such as trifluoromethyl copper. This reaction often requires specific conditions, including the presence of a base and a suitable solvent .
Industrial Production Methods
Industrial production of this compound may involve large-scale fluorination processes, where the reaction conditions are optimized for yield and purity. The use of continuous flow reactors and advanced purification techniques ensures the efficient production of high-quality this compound .
Chemical Reactions Analysis
Types of Reactions
3-Chloro-2,6-bis(trifluoromethyl)pyridine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although these are less common compared to substitution reactions.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like amines, thiols, and alkoxides. These reactions typically occur under basic conditions with solvents such as ethanol or dimethyl sulfoxide.
Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride can be used, depending on the desired transformation.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield an aminopyridine derivative, while oxidation may produce a pyridine N-oxide .
Scientific Research Applications
3-Chloro-2,6-bis(trifluoromethyl)pyridine has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules, particularly in the development of new agrochemicals and pharmaceuticals.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and antifungal properties.
Medicine: It is used in the synthesis of pharmaceutical intermediates, contributing to the development of new drugs.
Industry: The compound is utilized in the production of dyes and other specialty chemicals.
Mechanism of Action
The mechanism by which 3-Chloro-2,6-bis(trifluoromethyl)pyridine exerts its effects is primarily related to its ability to interact with biological membranes and enzymes. The trifluoromethyl groups enhance the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. This property, combined with its electron-withdrawing capabilities, can influence the activity of enzymes and other molecular targets, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- 2-Chloro-6-(trifluoromethyl)pyridine
- 2,3-Dichloro-5-(trifluoromethyl)pyridine
- 3-Chloro-5-(trifluoromethyl)pyridine
Uniqueness
3-Chloro-2,6-bis(trifluoromethyl)pyridine is unique due to the presence of two trifluoromethyl groups, which significantly enhance its lipophilicity and electron-withdrawing properties compared to similar compounds with only one trifluoromethyl group. This makes it particularly valuable in applications requiring high membrane permeability and strong electron-withdrawing effects .
Properties
Molecular Formula |
C7H2ClF6N |
|---|---|
Molecular Weight |
249.54 g/mol |
IUPAC Name |
3-chloro-2,6-bis(trifluoromethyl)pyridine |
InChI |
InChI=1S/C7H2ClF6N/c8-3-1-2-4(6(9,10)11)15-5(3)7(12,13)14/h1-2H |
InChI Key |
NSDPRQRSANCYMS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=NC(=C1Cl)C(F)(F)F)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


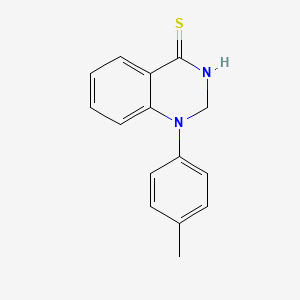
![2,7-Diazaspiro[4.4]nonane, 2-(5-methoxy-3-pyridinyl)-7-methyl-](/img/structure/B11865581.png)
![benzyl N-{[cis-3-amino-1-methylcyclobutyl]methyl}carbamate](/img/structure/B11865584.png)
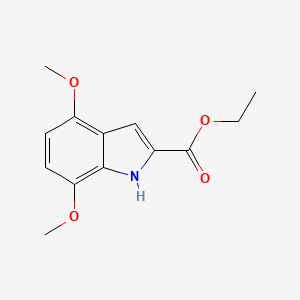
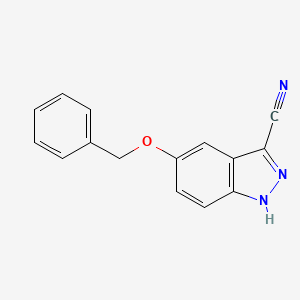
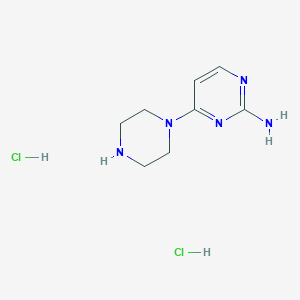
![1-Bromo-[1,2,3]triazolo[5,1-a]isoquinoline](/img/structure/B11865619.png)
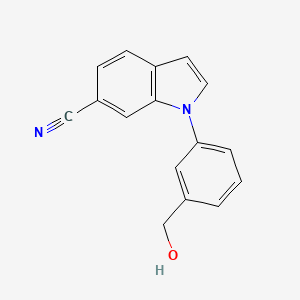
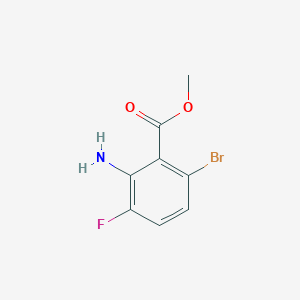
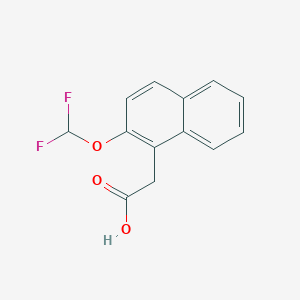
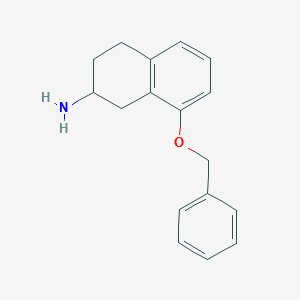


![3-Bromo-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-2-carboxylic acid](/img/structure/B11865677.png)
